molecular formula C26H38N4O4 B5202110 N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}

N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}

Cat. No. B5202110
M. Wt: 470.6 g/mol
InChI Key: FYWQAVPFJSZKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}, commonly known as HMBU, is a chemical compound used in scientific research. It is a urea derivative that has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

HMBU acts as a positive allosteric modulator of the GABA(A) receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This binding enhances the receptor's response to GABA, leading to an increase in the inhibitory neurotransmission mediated by the GABA(A) receptor. This increase in inhibitory neurotransmission has been found to have various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
HMBU has been found to have various biochemical and physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. These effects are mediated by the enhancement of inhibitory neurotransmission mediated by the GABA(A) receptor. HMBU has also been found to have analgesic properties, which may be due to its ability to enhance the activity of opioid receptors.

Advantages and Limitations for Lab Experiments

HMBU has several advantages for lab experiments, including its ability to enhance the activity of the GABA(A) receptor, which is a key target for many drugs used in the treatment of various neurological and psychiatric disorders. HMBU is also relatively easy to synthesize and has a low toxicity profile. However, HMBU has some limitations, including its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on HMBU. One area of interest is the development of new drugs that target the GABA(A) receptor using HMBU as a lead compound. Another area of interest is the investigation of the role of the GABA(A) receptor in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, there is interest in the development of new methods for synthesizing HMBU and other urea derivatives with similar properties.

Synthesis Methods

HMBU can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenethylamine with hexanedioyl dichloride to form N,N'-1,6-hexanediylbis[N-(4-methoxyphenyl)ethyl]urea. The second step involves the reduction of the resulting product with sodium borohydride to form HMBU.

Scientific Research Applications

HMBU has been used in various scientific research applications, including as a tool for studying the function of the GABA(A) receptor, which is a neurotransmitter receptor in the brain. HMBU has been found to be a positive allosteric modulator of the GABA(A) receptor, which means that it enhances the receptor's response to the neurotransmitter GABA. This property of HMBU has been used to study the role of the GABA(A) receptor in various physiological processes, such as sleep, anxiety, and memory.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[6-[2-(4-methoxyphenyl)ethylcarbamoylamino]hexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O4/c1-33-23-11-7-21(8-12-23)15-19-29-25(31)27-17-5-3-4-6-18-28-26(32)30-20-16-22-9-13-24(34-2)14-10-22/h7-14H,3-6,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWQAVPFJSZKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCCCCCNC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Hexane-1,6-diylbis{3-[2-(4-methoxyphenyl)ethyl]urea}

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.